1,2-Propanediamine, 2-methyl-N1-4-quinolinyl-
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Overview
Description
1,2-Propanediamine, 2-methyl-N1-4-quinolinyl- is a chemical compound with a complex structure that includes both a propanediamine and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, 2-methyl-N1-4-quinolinyl- typically involves the reaction of 2-methyl-1,2-propanediamine with a quinoline derivative. The reaction conditions often require a catalyst and may involve steps such as heating and purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediamine, 2-methyl-N1-4-quinolinyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
1,2-Propanediamine, 2-methyl-N1-4-quinolinyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-4-quinolinyl- involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting microbial growth or modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,2-propanediamine: A simpler compound with similar structural features but lacking the quinoline moiety.
1,2-Propanediamine, N1,N2-dimethyl-: Another derivative with different substituents on the propanediamine backbone.
2-Methyl-1,3-propanediamine: A structural isomer with the amino groups positioned differently.
Uniqueness
1,2-Propanediamine, 2-methyl-N1-4-quinolinyl- is unique due to the presence of both the propanediamine and quinoline moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler or structurally different compounds.
Properties
Molecular Formula |
C13H17N3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-methyl-1-N-quinolin-4-ylpropane-1,2-diamine |
InChI |
InChI=1S/C13H17N3/c1-13(2,14)9-16-12-7-8-15-11-6-4-3-5-10(11)12/h3-8H,9,14H2,1-2H3,(H,15,16) |
InChI Key |
AXSCDWMDNZVKDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=CC=NC2=CC=CC=C21)N |
Origin of Product |
United States |
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